(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride
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Overview
Description
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride: is a chemical compound with the molecular formula C4H10ClF3N2 and a molecular weight of 178.58 g/mol . This compound is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride typically involves the reaction of hydrazine with a trifluoromethyl ketone under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves bulk manufacturing and custom synthesis to meet research demands .
Chemical Reactions Analysis
Types of Reactions: (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce simpler hydrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride is used as a reagent in various synthetic pathways to introduce trifluoromethyl groups into organic molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and interaction with biological macromolecules .
Industry: In industrial applications, it is used in the development of new materials and as a precursor in the synthesis of other fluorinated compounds .
Mechanism of Action
The mechanism of action of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
- (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine
- (1,1,1-Trifluoro-2-methylpropan-2-yl)amine
- (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazone
Uniqueness: The presence of the trifluoromethyl group in (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C4H10ClF3N2 |
---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
(1,1,1-trifluoro-2-methylpropan-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H9F3N2.ClH/c1-3(2,9-8)4(5,6)7;/h9H,8H2,1-2H3;1H |
InChI Key |
VKOCYRWVUZWWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)(F)F)NN.Cl |
Origin of Product |
United States |
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